molecular formula C9H12Cl2N4 B1443254 [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride CAS No. 1215840-38-2

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

Cat. No. B1443254
CAS RN: 1215840-38-2
M. Wt: 247.12 g/mol
InChI Key: CVHSJQMACCROAU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1,3-diazole is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Spin Crossover in Iron(II) Complexes

This compound is used in synthesizing novel iron(II) coordination compounds that exhibit high-temperature spin crossover properties. This phenomenon is crucial for developing smart materials that change their magnetic properties in response to temperature changes .

Luminescent Metal-Organic Frameworks (MOFs)

Researchers have utilized this compound to create luminescent MOFs. These frameworks are promising for sensing applications, particularly in detecting metal ions like Fe3+ through luminescence quenching .

Antifungal Therapeutics

The compound has been incorporated into molecules showing potent anti-Candida activity. It offers a promising scaffold for developing new antifungal agents with potential therapeutic applications .

Cancer Radiotherapy Sensitizers

Derivatives of this compound have been explored for their potential as sensitizers in cancer radiotherapy. These compounds could enhance the effectiveness of radiotherapy in cancer treatment .

Coordination Chemistry and Crystallography

In coordination chemistry, this compound serves as a ligand to form complex structures with metals. These complexes are studied using crystallography to understand their geometric and electronic structures .

Photoluminescence Studies

The compound’s derivatives are used in photoluminescence studies to explore their emission properties. This research can lead to the development of new materials for optoelectronic devices .

Synthesis of Coordination Compounds

It acts as a precursor in the synthesis of various coordination compounds. These compounds are analyzed for their structural, magnetic, and electronic properties, contributing to material science .

Molecular Sensing and Detection

The compound is integral in designing molecular sensors that can detect specific substances or changes in the environment. This has significant implications for environmental monitoring and diagnostics .

Future Directions

There is a great importance of heterocyclic ring-containing drugs . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13;;/h1-5,7H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHSJQMACCROAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

CAS RN

1215840-38-2
Record name 1-[6-(1H-imidazol-1-yl)pyridin-2-yl]methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 2
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 3
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 4
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 5
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 6
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

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